2-Isopropoxybenzoyl chloride
Overview
Description
2-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropoxy group at the second position. This compound is primarily used in organic synthesis and research applications.
Scientific Research Applications
Synthesis Applications
Benzizoselenazol-3(2H)-ones and Benzo[b]selenophen-3(2H)-ones Synthesis : A study by Lisiak and Młochowski (2009) highlights the use of chloroseleno analogs of 2-Isopropoxybenzoyl chloride in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, demonstrating its utility in creating selenium-containing organic compounds (Lisiak & Młochowski, 2009).
Grignard and Organolithium Reagents : Snider (2015) discusses an experiment where students convert methyl 2-iodobenzoyl ester to a phthalide product, showing the practical application of this compound analogs in the modern preparation of Grignard and organolithium reagents (Snider, 2015).
Phenanthrene Derivatives Formation : A study by Nagata et al. (2014) found that 2-Arylbenzoyl chlorides, similar to this compound, undergo coupling with alkynes in the presence of a catalyst to form phenanthrene derivatives, an important class of organic compounds (Nagata et al., 2014).
Chemical Analysis and Detection
Polymer Inclusive Membranes in Metal Ion Removal : Research by Gajda and Bogacki (2012) explores the use of polymer inclusive membranes containing imidazole derivatives for selective separation and precipitation of metal ions, which could potentially include derivatives of this compound (Gajda & Bogacki, 2012).
LC–MS Detection Responses for Estrogens : Higashi et al. (2006) developed a method for determining estrogens in biological fluids using liquid chromatography and mass spectrometry, where compounds like this compound derivatives could potentially enhance detection responses (Higashi et al., 2006).
Pharmaceutical and Organic Synthesis
Synthesis of Benzimidazoles : Dudd et al. (2003) investigated the synthesis of 2-phenylbenzimidazole from diamine and benzoic acid, a process where this compound could potentially be applied in creating benzimidazole derivatives (Dudd et al., 2003).
Palladium-Catalyzed Intermolecular Coupling : Cho et al. (2000) described the palladium-catalyzed intermolecular coupling of 2-iodobenzoyl chloride with imines to produce isoindolin-1-ones, indicating potential applications for this compound in similar reactions (Cho et al., 2000).
Environmental and Analytical Chemistry
- Heavy Metal Ion Removal from Waste Solutions : A study by Kimura et al. (2014) on the occurrence of preservatives in rivers highlights the potential environmental relevance of compounds like this compound and its derivatives (Kimura et al., 2014).
Mechanism of Action
Target of Action
2-Isopropoxybenzoyl chloride is a chemical compound used in proteomics research
Biochemical Pathways
Benzoyl chloride compounds are known to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function, but this is speculative and requires further investigation.
Biochemical Analysis
Biochemical Properties
2-Isopropoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound’s reactive chloride group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This interaction can alter the activity and function of these biomolecules, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cell function, including alterations in signal transduction pathways and metabolic flux. Studies have demonstrated that this compound can impact the proliferation and differentiation of certain cell types, highlighting its potential as a research tool in cellular biology .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through acylation. The compound’s reactive chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This modification can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, which should be taken into account in experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can result in toxic effects, including cellular damage and organ dysfunction. It is important to determine the appropriate dosage for specific experimental purposes to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of organic compounds. The compound’s ability to modify proteins and enzymes can influence metabolic flux and alter metabolite levels. Studies have shown that this compound can affect the activity of key metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Studies have shown that this compound can localize to the cytoplasm, nucleus, and other subcellular compartments, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action .
Preparation Methods
2-Isopropoxybenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-isopropoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Isopropoxybenzoic acid
Properties
IUPAC Name |
2-propan-2-yloxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYMDTDRZWFTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579669 | |
Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66849-11-4 | |
Record name | 2-[(Propan-2-yl)oxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(propan-2-yloxy)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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